Acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester Acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester
Brand Name: Vulcanchem
CAS No.: 7142-72-5
VCID: VC2311859
InChI: InChI=1S/C11H13NO3/c1-2-15-11(14)10(13)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13)
SMILES: CCOC(=O)C(=O)NCC1=CC=CC=C1
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol

Acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester

CAS No.: 7142-72-5

Cat. No.: VC2311859

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester - 7142-72-5

Specification

CAS No. 7142-72-5
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
IUPAC Name ethyl 2-(benzylamino)-2-oxoacetate
Standard InChI InChI=1S/C11H13NO3/c1-2-15-11(14)10(13)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13)
Standard InChI Key SWKANMPANJTPHP-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)NCC1=CC=CC=C1
Canonical SMILES CCOC(=O)C(=O)NCC1=CC=CC=C1

Introduction

Chemical Structure and Properties

Acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester (CAS: 7142-72-5) is an organic compound with the molecular formula C11H13NO3. Structurally, it belongs to the class of amino acid derivatives featuring:

  • An ethyl ester group

  • An oxo (ketone) functionality

  • A phenylmethyl (benzyl) group attached to the amino nitrogen

The compound can be visualized as a glycine derivative with benzyl substitution on the nitrogen and an ethyl ester protecting group. Its structural characteristics enable it to participate in various chemical reactions and biological interactions, making it a valuable compound in research and development.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester can be inferred from similar compounds. Based on the synthesis of related compounds like ethyl 2-(ethylamino)-2-oxoacetate, a potential synthetic route involves the reaction of diethyl oxalate with benzylamine .

A typical synthetic procedure might involve:

  • Combining diethyl oxalate with benzylamine in dichloromethane

  • Adding a phase-transfer catalyst such as Aliquat 336

  • Stirring the reaction mixture at room temperature for 72 hours

  • Purifying through column chromatography using an appropriate solvent system

This approach resembles the synthesis of ethyl 2-(ethylamino)-2-oxoacetate, which yields 41.3% of the desired product .

Alternative Methods

Drawing parallels from similar synthetic procedures, the target compound might also be synthesized through:

  • Direct acylation of benzylamine with ethyl oxalyl chloride

  • Condensation reactions involving N-protected precursors

  • Microwave-assisted synthesis methods to reduce reaction times

These methods would likely yield the target compound with varying degrees of purity and efficiency, necessitating appropriate purification techniques such as recrystallization or chromatography.

Chemical Reactions

Reactivity Profile

As an amino ester derivative, acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester can participate in several reaction types:

  • Hydrolysis of the ester group under acidic or basic conditions

  • Reduction of the carbonyl functionality using appropriate reducing agents

  • Nucleophilic substitution reactions at the carbonyl carbon

  • Deprotection of the benzyl group through hydrogenolysis

These reactions highlight the versatility of the compound as a synthetic intermediate in various chemical transformations.

Key Reactions Table

Reaction TypeReagentsExpected ProductsPotential Applications
Ester HydrolysisNaOH, H2OCorresponding carboxylic acidPeptide synthesis
Carbonyl ReductionNaBH4Alcohol derivativeMedicinal chemistry
Amide FormationPrimary aminesDiamide derivativesDrug development
Benzyl DeprotectionH2, Pd/CPrimary amine derivativeScaffold diversification

Applications in Organic Synthesis

Peptide Synthesis

Compounds with similar structural features to acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester play crucial roles in peptide synthesis. The presence of both amino and ester groups enables this compound to serve as a building block in the construction of peptides and peptide mimetics.

Studies on related compounds suggest that this compound could be particularly useful in the synthesis of glycine-containing peptides. For example, it may serve as a precursor for the preparation of dipeptides and more complex peptide structures .

Role in Medicinal Chemistry

The structural features of acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester make it relevant to medicinal chemistry applications. Related compounds have shown promising biological activities, suggesting potential applications in drug discovery.

For instance, N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs, which share structural similarities with the target compound, have demonstrated protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells . One such analog, identified as WO5m, exhibited remarkable potency with a maximal β-cell protective activity at 100% and an EC50 of 0.1 ± 0.01 μM .

Biological Activities

Protective Effects Against ER Stress

Research on structurally similar compounds provides insights into potential biological activities of acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester. Studies have shown that compounds containing the 2-oxo-2-amino-ethyl scaffold can protect pancreatic β-cells from ER stress-induced death .

Table 1: Protective Activity of Related Compounds Against ER Stress

CompoundMaximal Activity (%)EC50 (μM)Structural Feature
Compound 5j3543 ± 11Hydrogen at R1
Compound 5k4245 ± 84-ethyl at R1
Compound 5l1241 ± 64-F at R1
Compound 5g8813 ± 13-Cl,2-Me at R1
WO5m1000.1 ± 0.013-hydroxy group

This table illustrates how structural modifications can significantly influence biological activity , suggesting that acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester might exhibit similar structure-activity relationships.

Structure-Activity Relationships

Key Structural Features

The biological activity of acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester and related compounds appears to be influenced by several structural features:

  • The presence of the 2-oxo group, which may serve as a hydrogen bond acceptor

  • The benzyl group on the nitrogen, which provides lipophilicity and potential for π-π interactions

  • The ethyl ester moiety, which affects the compound's pharmacokinetic properties

Applications in Drug Development

Diabetes Research

The structural similarity between acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester and compounds studied for diabetes treatment suggests potential applications in this field. N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs have shown promising results in protecting pancreatic β-cells from ER stress-induced death, a key factor in diabetes development .

The discovery of compound WO5m, with its excellent potency and improved water solubility compared to earlier candidates, highlights the potential of this structural class in developing novel therapeutics for diabetes . Acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester may serve as a starting point for further optimization in this direction.

Synthetic Intermediates

As a versatile synthetic intermediate, acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester could find applications in the synthesis of various biologically active compounds. Its functional groups allow for:

  • Incorporation into larger molecular structures

  • Modification to introduce additional functionality

  • Use as a building block in combinatorial chemistry approaches

These applications make the compound valuable in both academic research and pharmaceutical development settings.

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